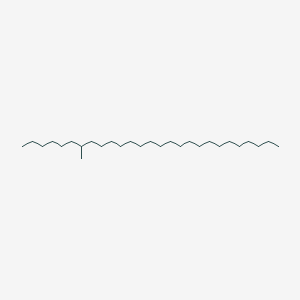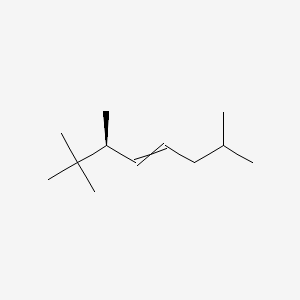
(3S)-2,2,3,7-tetramethyloct-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-2,2,3,7-tetramethyloct-4-ene is an organic compound characterized by its unique structure, which includes a chiral center at the third carbon. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the chiral center makes this compound optically active, meaning it can rotate plane-polarized light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,2,3,7-tetramethyloct-4-ene can be achieved through various synthetic routes. One common method involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent then reacts with an appropriate aldehyde or ketone to form the desired alkene through a series of steps involving protonation and dehydration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process often includes steps for purification, such as distillation or chromatography.
化学反応の分析
Types of Reactions
(3S)-2,2,3,7-tetramethyloct-4-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the alkene to an alkane.
Substitution: Halogenation reactions, where halogens such as bromine or chlorine are added across the double bond, forming vicinal dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of vicinal dihalides.
科学的研究の応用
(3S)-2,2,3,7-tetramethyloct-4-ene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3S)-2,2,3,7-tetramethyloct-4-ene exerts its effects depends on the specific reaction or application. In catalytic hydrogenation, for example, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the carbon-carbon double bond, converting it to a single bond. The molecular targets and pathways involved vary depending on the specific context of its use.
類似化合物との比較
Similar Compounds
(3R)-2,2,3,7-tetramethyloct-4-ene: The enantiomer of the compound, differing only in the configuration at the chiral center.
2,2,3,7-tetramethyloctane: The fully saturated analog without the double bond.
2,2,3,7-tetramethylhex-4-ene: A similar compound with a shorter carbon chain.
Uniqueness
(3S)-2,2,3,7-tetramethyloct-4-ene is unique due to its specific chiral configuration and the presence of the double bond, which imparts distinct chemical reactivity and potential biological activity compared to its analogs and enantiomers.
特性
CAS番号 |
63865-57-6 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
(3S)-2,2,3,7-tetramethyloct-4-ene |
InChI |
InChI=1S/C12H24/c1-10(2)8-7-9-11(3)12(4,5)6/h7,9-11H,8H2,1-6H3/t11-/m0/s1 |
InChIキー |
MVLRBEDWKMDLMV-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C=CCC(C)C)C(C)(C)C |
正規SMILES |
CC(C)CC=CC(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


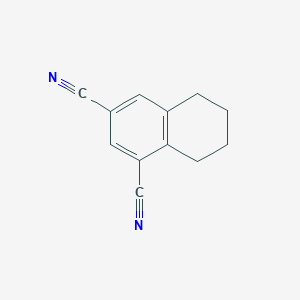

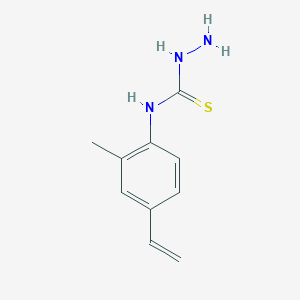
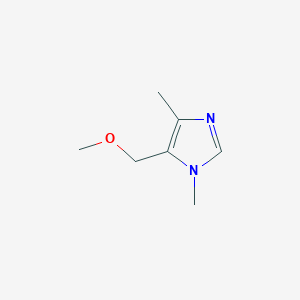

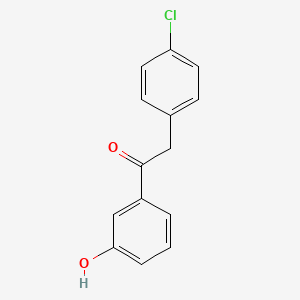

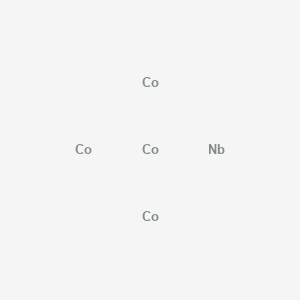
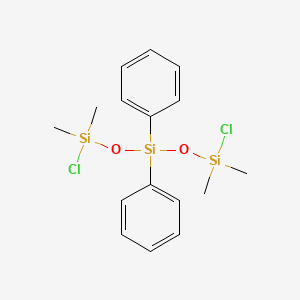
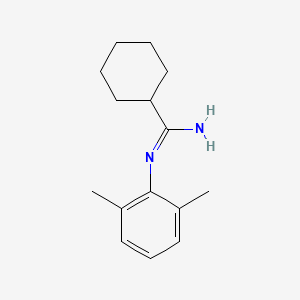
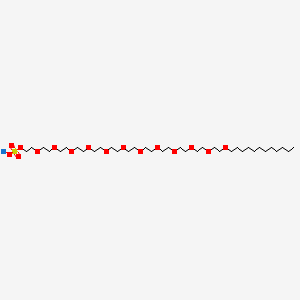
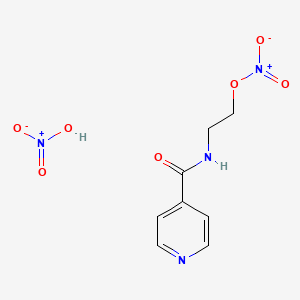
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
